molecular formula C21H18ClFN2O3S B300542 2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide

2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide

Cat. No. B300542
M. Wt: 432.9 g/mol
InChI Key: LKJSJQPPCYSYCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide, also known as CFTR(inh)-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This protein is responsible for regulating the transport of chloride ions across cell membranes, and mutations in the CFTR gene can lead to the development of cystic fibrosis, a life-threatening genetic disorder. CFTR(inh)-172 has been developed as a potential therapeutic agent for cystic fibrosis, as well as other diseases that involve the dysregulation of ion channels.

Mechanism of Action

2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide(inh)-172 works by binding to a specific site on the 2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide protein, known as the regulatory domain. This binding prevents the protein from opening and allowing chloride ions to pass through the cell membrane. By inhibiting the function of mutant 2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide proteins, 2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide(inh)-172 can restore normal chloride transport and improve the symptoms of cystic fibrosis.
Biochemical and Physiological Effects:
2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide(inh)-172 has been shown to have a number of biochemical and physiological effects, including inhibition of 2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide-mediated chloride transport, reduction of airway inflammation, and improvement of lung function. In addition to its potential therapeutic applications in cystic fibrosis, 2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide(inh)-172 may also be useful in the treatment of other diseases that involve dysregulated ion channels, such as hypertension and epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of 2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide(inh)-172 is that it is a highly specific inhibitor of the 2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide protein, with little or no effect on other ion channels. This specificity makes it a valuable tool for studying the role of 2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide in various physiological processes. However, one limitation of 2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide(inh)-172 is that it may not be effective in all cases of cystic fibrosis, particularly those caused by certain rare mutations. In addition, the optimal dosing and administration of 2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide(inh)-172 for therapeutic use in humans is not yet fully understood.

Future Directions

There are a number of potential future directions for research on 2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide(inh)-172 and related compounds. One area of focus is the development of more potent and selective inhibitors of 2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide, with the goal of improving the efficacy and safety of cystic fibrosis therapies. Another area of research is the investigation of the role of 2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide in other diseases, such as hypertension and epilepsy, and the potential use of 2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide inhibitors in these conditions. Finally, the development of new methods for delivering 2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide inhibitors to the lungs and other affected tissues may also be an important area of future research.

Synthesis Methods

The synthesis of 2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide(inh)-172 involves several steps, starting with the reaction of 4-fluoroaniline with ethyl chloroacetate to form N-(4-fluorophenyl)acetamide. This intermediate is then reacted with 3-chlorobenzenesulfonyl chloride to form the sulfonamide derivative. Finally, the 4-methylphenyl group is introduced by reacting the sulfonamide with 4-methylphenylmagnesium bromide. The resulting compound is purified by column chromatography and characterized by NMR and mass spectrometry.

Scientific Research Applications

2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide(inh)-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases. In vitro studies have shown that 2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide(inh)-172 can inhibit the function of mutant 2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide proteins, leading to increased chloride transport across cell membranes. In animal models of cystic fibrosis, 2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide(inh)-172 has been shown to improve lung function and reduce inflammation.

properties

Product Name

2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide

Molecular Formula

C21H18ClFN2O3S

Molecular Weight

432.9 g/mol

IUPAC Name

2-(3-chloro-N-(4-methylphenyl)sulfonylanilino)-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C21H18ClFN2O3S/c1-15-5-11-20(12-6-15)29(27,28)25(19-4-2-3-16(22)13-19)14-21(26)24-18-9-7-17(23)8-10-18/h2-13H,14H2,1H3,(H,24,26)

InChI Key

LKJSJQPPCYSYCD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)F)C3=CC(=CC=C3)Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)F)C3=CC(=CC=C3)Cl

Origin of Product

United States

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